molecular formula C8H5NO2 B13825329 Acetonitrile,hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-

Acetonitrile,hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-

Katalognummer: B13825329
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: ASKGXAONDBFRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- is a chemical compound with the molecular formula C8H5NO2 and a molecular weight of 147.1308 g/mol This compound is characterized by the presence of an acetonitrile group and a hydroxy group attached to a cyclohexadienone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of acetonitrile with a cyclohexadienone derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- (9CI)
  • Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- (9CI)

Uniqueness

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- is unique due to its specific structural features and chemical properties.

Eigenschaften

Molekularformel

C8H5NO2

Molekulargewicht

147.13 g/mol

IUPAC-Name

2-hydroxybenzoyl cyanide

InChI

InChI=1S/C8H5NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H

InChI-Schlüssel

ASKGXAONDBFRCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.